Dox-btn2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H64N4O18S |

|---|---|

Molecular Weight |

1017.1 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C48H64N4O18S/c1-25-42(57)28(50-35(56)10-12-65-14-16-67-18-19-68-17-15-66-13-11-49-34(55)9-4-3-8-32-41-29(24-71-32)51-47(62)52-41)20-36(69-25)70-31-22-48(63,33(54)23-53)21-27-38(31)46(61)40-39(44(27)59)43(58)26-6-5-7-30(64-2)37(26)45(40)60/h5-7,25,28-29,31-32,36,41-42,53,57,59,61,63H,3-4,8-24H2,1-2H3,(H,49,55)(H,50,56)(H2,51,52,62)/t25-,28-,29-,31-,32-,36-,41-,42+,48-/m0/s1 |

InChI Key |

DCKCIGIDNRWJOI-ULGYFOFFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dox-btn2: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

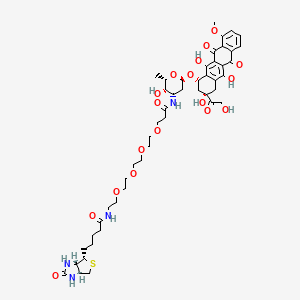

Dox-btn2 is a biotinylated derivative of the widely-used chemotherapeutic agent Doxorubicin. This modification, where a biotin molecule is conjugated to the 3'-amino group of the daunosamine sugar, significantly alters its subcellular localization and, consequently, its primary application. While Doxorubicin exerts its cytotoxic effects primarily through nuclear DNA intercalation, this compound is predominantly localized in the cytoplasm, making it a valuable tool for cellular imaging and potentially for studying cytoplasmic drug interactions. This guide provides a comprehensive overview of the structure, chemical properties, and experimental applications of this compound, with a focus on its use as a molecular probe.

Core Structure and Chemical Identity

This compound is structurally composed of the Doxorubicin backbone linked to a biotin moiety via a polyethylene glycol (PEG) spacer. The conjugation occurs at the 3'-amino position of the daunosamine sugar of Doxorubicin.[1][2][3] This modification is key to its altered biological activity.

Chemical Structure:

Caption: 2D representation of the general structure of this compound.

Physicochemical Properties

| Property | Doxorubicin (Parent Compound) | This compound (Conjugate) | Reference |

| CAS Number | 23214-92-8 | 3026061-31-1 | [1][2][4][5] |

| Molecular Formula | C27H29NO11 | C48H64N4O18S | [1][2][4][5] |

| Molecular Weight | 543.5 g/mol | 1017.10 g/mol | [1][2][4][5] |

| Appearance | Red, crystalline solid | Brown to orange solid | [6] |

| Calculated XLogP3-AA | -0.6 | Not available (expected to be more hydrophilic) | [7] |

| Hydrogen Bond Donors | 6 | 9 | [7] |

| Hydrogen Bond Acceptors | 12 | 18 | [7] |

| Rotatable Bond Count | 5 | 26 | [7] |

| Solubility | Soluble in water, DMSO | Soluble in DMSO | [2][6] |

| SMILES | Not applicable | OC=1C2=C(--INVALID-LINK--(NC(=O)N5)[H])[H])=O)=O)--INVALID-LINK----INVALID-LINK--O3">C@@HC--INVALID-LINK--(O)C2)C(O)=C6C1C(=O)C=7C(C6=O)=C(OC)C=CC7 | [3] |

Note: The increased number of hydrogen bond donors and acceptors, along with the PEG linker, suggests that this compound has increased hydrophilicity compared to Doxorubicin.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the conjugation of Doxorubicin to a biotin molecule functionalized with a PEG linker. A representative synthesis scheme is outlined below, based on similar biotinylation procedures for Doxorubicin.[8]

Caption: Generalized workflow for the synthesis of this compound.

Methodology:

-

Activation of Biotin-PEG: A commercially available biotin with a PEG linker and a terminal carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester using a carbodiimide coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Conjugation to Doxorubicin: Doxorubicin hydrochloride is dissolved in anhydrous DMF or DMSO, and a base such as diisopropylethylamine (DIPEA) or triethylamine is added to neutralize the hydrochloride and deprotonate the 3'-amino group. The activated Biotin-PEG-NHS ester is then added to the Doxorubicin solution.

-

Reaction: The reaction mixture is stirred at room temperature, protected from light, for several hours to overnight to allow for the formation of a stable amide bond between the 3'-amino group of Doxorubicin and the NHS ester of the Biotin-PEG linker.

-

Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to isolate the this compound conjugate from unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to verify the structure.

Live-Cell Imaging with this compound

This compound's intrinsic fluorescence and its cytoplasmic localization make it suitable for live-cell imaging applications.[1][2][3] The following is a general protocol that can be adapted for specific cell types and experimental questions.

Caption: Experimental workflow for live-cell imaging using this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium appropriate for the cell line

-

Glass-bottom imaging dishes or plates

-

Fluorescence microscope with live-cell imaging capabilities (environmental chamber for 37°C and 5% CO2)

-

Appropriate filter sets for Doxorubicin fluorescence (Excitation ~480 nm, Emission ~590 nm)

Procedure:

-

Cell Seeding: Seed the cells of interest onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere and grow overnight in a cell culture incubator.

-

Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

-

Cell Labeling: Remove the culture medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells with the this compound solution for a predetermined amount of time (e.g., 30 minutes to several hours) in the cell culture incubator. The optimal incubation time will depend on the cell type and experimental goals.

-

Washing (Optional): For some applications, it may be desirable to wash the cells with fresh, pre-warmed medium to remove any unbound this compound and reduce background fluorescence.

-

Imaging: Place the imaging dish on the stage of the fluorescence microscope equipped with an environmental chamber. Acquire images using the appropriate filter sets. Time-lapse imaging can be performed to track the localization of this compound over time.

-

Image Analysis: Analyze the acquired images to determine the subcellular localization, intensity, and any dynamic changes in the this compound signal.

Mechanism of Action and Cellular Signaling

The mechanism of action of this compound is expected to differ significantly from that of Doxorubicin due to its altered subcellular distribution.

Doxorubicin's Nuclear and Oxidative Stress Pathways:

Doxorubicin primarily acts in the nucleus, where it intercalates into DNA, leading to the inhibition of topoisomerase II and subsequent DNA damage.[9][10][11] This triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[12][13] Additionally, Doxorubicin can generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, causing oxidative stress and damage to cellular components.[10][11]

Caption: Major signaling pathways of the parent compound, Doxorubicin.

Implications for this compound:

Given that this compound is primarily localized in the cytoplasm, its ability to directly interact with nuclear DNA and inhibit topoisomerase II is likely significantly reduced.[1][2][3] Therefore, its cellular effects may be more dependent on cytoplasmic targets and the generation of ROS in the cytoplasm and mitochondria. The biotin moiety also allows for potential interactions with biotin-binding proteins and can be used for affinity-based pulldown experiments to identify cytoplasmic binding partners.

Conclusion

This compound represents a valuable chemical probe derived from Doxorubicin. Its unique cytoplasmic localization, conferred by the biotin-PEG conjugate, shifts its utility from a direct chemotherapeutic agent to a tool for cellular imaging and the study of cytoplasmic drug interactions. The information and protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their studies. Further investigation is warranted to fully elucidate the specific cytoplasmic targets and signaling pathways modulated by this compound, which may reveal novel mechanisms of Doxorubicin-related cellular effects outside of the nucleus.

References

- 1. This compound|CAS 3026061-31-1 |DC Chemicals [dcchemicals.com]

- 2. This compound|3026061-31-1|COA [dcchemicals.com]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. chiralen.com [chiralen.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. This compound (Biotin Labeled Doxorubicin) | 生物素标记的阿霉素 | MCE [medchemexpress.cn]

- 7. china.guidechem.com [china.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials | MDPI [mdpi.com]

- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Uptake and Localization of Dox-btn2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (DOX) is a potent anthracycline antibiotic widely utilized in cancer chemotherapy. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical efficacy is often limited by dose-dependent cardiotoxicity and the development of multidrug resistance. To overcome these limitations, various derivatives and conjugates of doxorubicin have been developed to enhance tumor-specific delivery and alter its intracellular trafficking.

Dox-btn2 is a conjugate of doxorubicin where biotin is attached at the 3'-NH2 position. This modification has been observed to significantly alter its subcellular localization compared to the parent drug. While doxorubicin predominantly accumulates in the nucleus to exert its cytotoxic effects on DNA, this compound is primarily found in the cytoplasm.[1] This technical guide provides a comprehensive overview of the cellular uptake and localization of this compound, including potential mechanisms, experimental protocols for its study, and relevant signaling pathways. It is important to note that while specific quantitative data and detailed studies on this compound are limited, this guide draws upon available information for this compound and related biotinylated doxorubicin conjugates to provide a foundational understanding for researchers in the field.

Cellular Uptake and Localization of this compound

The conjugation of biotin to doxorubicin is hypothesized to alter its cellular entry mechanism from passive diffusion, which is characteristic of doxorubicin, to a more active uptake process, potentially involving receptor-mediated endocytosis.

Key Observations:

-

Cytoplasmic Localization: Unlike doxorubicin, which concentrates in the nucleus, this compound is predominantly localized in the cytoplasm.[1] This suggests that the biotin moiety may hinder nuclear import or that the conjugate is retained within cytoplasmic organelles.

-

Potential for Biotin Receptor-Mediated Uptake: The presence of biotin suggests a potential for targeted uptake in cells that overexpress biotin receptors, such as the sodium-dependent multivitamin transporter (SMVT). This could be a mechanism for selective delivery to cancer cells.

Quantitative Data on Cellular Uptake and Localization

Specific quantitative data for the cellular uptake and localization of this compound is not extensively available in the public domain. The following table provides a template for the types of quantitative data that are crucial for characterizing the behavior of this compound. Researchers are encouraged to generate such data for a comprehensive understanding.

| Parameter | Cell Line | This compound Concentration | Incubation Time | Method | Result | Reference |

| Cellular Uptake | ||||||

| Mean Fluorescence Intensity | U2OS | 1 µM | 6 h | Flow Cytometry | Data to be determined | [1] |

| Intracellular Concentration | HPLC/MS | Data to be determined | ||||

| Subcellular Localization | ||||||

| Cytoplasmic Fraction (%) | Subcellular Fractionation | Data to be determined | ||||

| Nuclear Fraction (%) | Subcellular Fractionation | Data to be determined | ||||

| Co-localization with Organelles | Confocal Microscopy | Data to be determined |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular uptake and localization of this compound.

Cell Culture

-

Cell Lines: A panel of cell lines with varying levels of biotin receptor expression should be used (e.g., U2OS, HeLa, MCF-7).

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Fluorescence Microscopy for Cellular Localization

This method allows for the visualization of the subcellular distribution of this compound.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., 1 µM) for various time points (e.g., 1, 6, 24 hours).

-

Staining (Optional): To visualize specific organelles, co-stain with organelle-specific fluorescent probes (e.g., Hoechst for nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Imaging: Acquire images using a confocal laser scanning microscope. The intrinsic fluorescence of doxorubicin (Excitation: ~480 nm, Emission: ~590 nm) can be used for detection.

Flow Cytometry for Quantifying Cellular Uptake

Flow cytometry provides a quantitative measure of the amount of this compound taken up by a cell population.

-

Cell Seeding: Seed cells in multi-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a fixed time period.

-

Cell Harvesting: Wash the cells with PBS and detach them using trypsin-EDTA.

-

Analysis: Resuspend the cells in flow cytometry buffer and analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean fluorescence intensity will be proportional to the amount of intracellular this compound.

Subcellular Fractionation for Localization Analysis

This biochemical technique allows for the separation of cellular components to quantify the distribution of this compound in different organelles.

-

Cell Harvesting and Lysis: Harvest the treated cells and resuspend them in a hypotonic lysis buffer. Homogenize the cells to disrupt the plasma membrane while keeping the organelles intact.

-

Differential Centrifugation:

-

Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei.

-

Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The remaining supernatant contains the cytosolic fraction.

-

-

Quantification: Measure the concentration of this compound in each fraction using a fluorescence plate reader or by HPLC.

Visualization of Pathways and Workflows

Proposed Cellular Uptake Pathway for this compound

The following diagram illustrates the hypothesized receptor-mediated endocytosis pathway for this compound.

Caption: Proposed receptor-mediated endocytosis of this compound.

Experimental Workflow for this compound Cellular Uptake Analysis

This diagram outlines the key steps in analyzing the cellular uptake of this compound.

Caption: Workflow for analyzing this compound cellular uptake.

Doxorubicin-Induced Signaling Pathways

While this compound's primary localization is cytoplasmic, understanding the known signaling pathways of doxorubicin provides a valuable context for potential downstream effects, especially if any amount of the conjugate or its metabolite reaches the nucleus or other cellular compartments.

References

Dox-btn2 vs. Doxorubicin: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin is a cornerstone of chemotherapy, renowned for its potent anti-cancer properties. However, its clinical efficacy is often hampered by significant side effects and the development of drug resistance. Dox-btn2, a biotinylated derivative of doxorubicin, represents a novel avenue for research, offering potential for altered cellular uptake, biodistribution, and target engagement. This technical guide provides an in-depth comparison of doxorubicin and this compound, focusing on their core differences, and offers detailed experimental protocols to facilitate further investigation into the unique properties of this compound. While direct comparative quantitative data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary methodologies to generate such critical data.

Chemical Structures and Core Differences

Doxorubicin is an anthracycline antibiotic characterized by a planar quinone and hydroquinone ring system linked to a daunosamine sugar moiety.[1] This structure allows it to intercalate into DNA and inhibit topoisomerase II, leading to cancer cell death.[2][3] this compound is a derivative where a biotin molecule is conjugated to the 3'-amino group of the daunosamine sugar, often via a linker to improve water solubility.[4] This modification is the primary structural difference and is hypothesized to significantly alter the molecule's biological activity.

A key reported difference lies in their subcellular localization. While doxorubicin primarily accumulates in the nucleus to exert its cytotoxic effects on DNA[5], this compound has been observed to be predominantly located in the cytoplasm. This altered localization suggests that this compound may have a different primary mechanism of action or may be leveraged for targeted delivery strategies.

Table 1: Core Differences between Doxorubicin and this compound

| Feature | Doxorubicin | This compound |

| Chemical Moiety | Unmodified daunosamine sugar | Biotin conjugated to the daunosamine sugar |

| Primary Cellular Localization | Nucleus | Cytoplasm |

| Presumed Uptake Mechanism | Passive diffusion and transporter-mediated uptake | Potentially involves biotin receptor-mediated endocytosis[2] |

| Primary Mechanism of Action | DNA intercalation and Topoisomerase II inhibition[2][3] | Potentially altered; may have reduced direct DNA interaction |

Experimental Protocols for Comparative Analysis

To elucidate the functional differences between this compound and doxorubicin, a series of well-established experimental protocols can be employed. The following sections detail the methodologies for key comparative assays.

Synthesis and Characterization of this compound

Objective: To synthesize and confirm the identity and purity of this compound.

Protocol: This protocol is adapted from a method for synthesizing biotinylated doxorubicin with a PEG linker to enhance water solubility.[4]

Materials:

-

Doxorubicin hydrochloride

-

Biotin-PEG-NHS ester

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Thin-layer chromatography (TLC) supplies

-

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) system

Procedure:

-

Dissolve doxorubicin hydrochloride in DMF.

-

Add TEA to the solution to deprotonate the 3'-amino group of doxorubicin.

-

Add a solution of Biotin-PEG-NHS ester in DMF to the doxorubicin solution.

-

Allow the reaction to proceed at room temperature with stirring, monitoring progress by TLC.

-

Upon completion, purify the product using column chromatography.

-

Lyophilize the purified product.

-

Confirm the identity and purity of the final this compound product by UPLC-MS analysis.[4]

Cytotoxicity Assay (IC50 Determination)

Objective: To quantitatively compare the cytotoxic potency of this compound and doxorubicin in various cancer cell lines.

Protocol: This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, HeLa)

-

Doxorubicin and this compound stock solutions

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of doxorubicin and this compound in complete culture medium.

-

Replace the medium in the wells with the drug dilutions (including a vehicle control).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using appropriate software.[6][7]

Cellular Uptake and Localization

Objective: To visualize and quantify the cellular uptake and subcellular localization of this compound and doxorubicin.

Protocol: This protocol uses confocal microscopy to leverage the intrinsic fluorescence of doxorubicin.[5][8]

Materials:

-

Cancer cell lines cultured on glass coverslips in a 6-well plate

-

Doxorubicin and this compound solutions

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixing

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Treat cells with equimolar concentrations of doxorubicin or this compound for various time points (e.g., 15 min, 1h, 4h).

-

At each time point, wash the cells three times with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips on microscope slides with a mounting medium containing DAPI.

-

Visualize the cells using a confocal microscope. Doxorubicin and this compound will fluoresce red, and the DAPI-stained nuclei will fluoresce blue.

-

Quantify the fluorescence intensity in the cytoplasm and nucleus using image analysis software to compare the uptake and localization of the two compounds.[5][8]

Topoisomerase II Inhibition Assay

Objective: To assess and compare the ability of this compound and doxorubicin to inhibit topoisomerase II activity.

Protocol: This protocol is based on a DNA decatenation assay.[9]

Materials:

-

Recombinant human topoisomerase IIα and IIβ

-

Kinetoplast DNA (kDNA)

-

Reaction buffer (e.g., 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl2, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, 100 µg/ml bovine serum albumin; pH 7.5)

-

Doxorubicin and this compound solutions

-

Gel loading buffer

-

Agarose gel electrophoresis system

Procedure:

-

Incubate recombinant topoisomerase II with kDNA in the reaction buffer in the presence of varying concentrations of doxorubicin or this compound.

-

Allow the reaction to proceed for 30 minutes at 37°C.

-

Stop the reaction by adding gel loading buffer.

-

Separate the DNA products on an agarose gel.

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a failure to decatenate the kDNA, which will remain as a high molecular weight complex at the top of the gel.[9]

Proteomic Analysis

Objective: To identify and compare the global changes in protein expression in cancer cells treated with this compound versus doxorubicin.

Protocol: This protocol outlines a general workflow for a quantitative proteomics experiment using mass spectrometry.[10][11]

Materials:

-

Cancer cell line of interest

-

Doxorubicin and this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)

-

Sample preparation supplies for mass spectrometry (e.g., C18 columns)

-

LC-MS/MS system

Procedure:

-

Treat cells with IC50 concentrations of doxorubicin or this compound (and a vehicle control) for a predetermined time.

-

Harvest and lyse the cells.

-

Quantify the protein concentration in the lysates.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Clean up the peptide samples using C18 columns.

-

Analyze the peptide samples by LC-MS/MS.

-

Identify and quantify the proteins using appropriate proteomics software.

-

Perform bioinformatic analysis to identify differentially expressed proteins and affected cellular pathways.[10][11]

Signaling Pathways and Visualization

Doxorubicin is known to impact several critical signaling pathways, leading to its anti-cancer effects and associated toxicities. Key pathways include the p53 and NF-κB signaling cascades, which are involved in DNA damage response, apoptosis, and inflammation.[12][13]

Doxorubicin-Induced Signaling

The following diagram illustrates the established signaling pathways activated by doxorubicin.

Caption: Doxorubicin-induced signaling pathways leading to apoptosis and inflammation.

Hypothesized this compound Signaling

Given the cytoplasmic localization of this compound, it is hypothesized that its engagement with signaling pathways may differ from that of doxorubicin. The biotin moiety could lead to receptor-mediated uptake and interaction with different cytoplasmic proteins. The following diagram presents a hypothetical workflow for investigating these differences.

Caption: Experimental workflow to elucidate the signaling pathways affected by this compound.

Conclusion

This compound presents an intriguing modification of a well-established chemotherapeutic agent. Its altered chemical structure and subcellular localization suggest a departure from the canonical mechanisms of doxorubicin. This guide provides a foundational framework for researchers to systematically investigate the comparative biology of this compound and doxorubicin. The detailed experimental protocols herein will enable the generation of crucial quantitative data, paving the way for a deeper understanding of this compound's potential as a novel therapeutic or research tool. The provided visualizations of signaling pathways offer a conceptual model for initiating these investigations. Further research is warranted to fully characterize the unique properties of this compound and its potential applications in oncology and drug development.

References

- 1. Sample Preparation Methods for Targeted Single-Cell Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin-loaded Polymeric Biotin-PEG-SeSe-PBLA Micelles with surface Binding of Biotin-Mediated Cancer Cell Targeting and Redox-Responsive Drug release for enhanced anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intracellular localisation studies of doxorubicin and Victoria Blue BO in EMT6-S and EMT6-R cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tis.wu.ac.th [tis.wu.ac.th]

- 7. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of doxorubicin with the subcellular structures of the sensitive and Bcl-xL-overexpressing MCF-7 cell line: confocal and low-energy-loss transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. europeanreview.org [europeanreview.org]

- 13. Deficiency in p53 is required for doxorubicin induced transcriptional activation of NF-κB target genes in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Doxorubicin and its Conjugates

Disclaimer: The term "Dox-btn2" did not yield specific results in a comprehensive search of scientific literature. It is presumed to be a potential variant, conjugate, or typographical error for Doxorubicin (DOX), a widely used chemotherapy agent. This guide therefore focuses on the well-documented therapeutic targets and mechanisms of Doxorubicin and its derivatives, which would be foundational for understanding any novel conjugate like "this compound".

This technical guide provides a detailed overview of the molecular targets of Doxorubicin, the signaling pathways it modulates, and the experimental methodologies used to investigate its therapeutic potential and toxicity. The information is intended for researchers, scientists, and professionals in drug development.

Core Therapeutic Targets of Doxorubicin

Doxorubicin is a potent anthracycline antibiotic with a broad spectrum of anticancer activity.[1][2] Its primary mechanisms of action involve direct interaction with DNA and cellular machinery, leading to the induction of cell death in rapidly proliferating cancer cells.[1] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.[3][4] Understanding its therapeutic targets is crucial for enhancing its efficacy and mitigating its adverse effects.

The main therapeutic targets of Doxorubicin include:

-

Topoisomerase II (TopII): Doxorubicin intercalates into DNA and forms a stable ternary complex with Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1][5] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[1][5] Notably, there are two isoforms of TopII: TopIIα, which is highly expressed in proliferating cancer cells, and TopIIβ, which is more prevalent in quiescent cells like cardiomyocytes.[3] The interaction with TopIIβ is a major contributor to the cardiotoxicity of Doxorubicin.[3][5]

-

DNA Intercalation: Doxorubicin's planar anthracycline ring structure allows it to insert between DNA base pairs, distorting the helical structure.[1][2] This intercalation interferes with DNA replication and transcription, contributing to its cytotoxic effects.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and other reactive oxygen species.[5] This induces oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, and can trigger apoptotic pathways.[1][5]

-

Mitochondrial Dysfunction: Mitochondria are a key site of Doxorubicin-induced toxicity.[3][4] The drug can accumulate in mitochondria, disrupt the electron transport chain, and induce the release of pro-apoptotic factors like cytochrome c.[6]

Signaling Pathways Modulated by Doxorubicin

Doxorubicin's interaction with its primary targets initiates a cascade of intracellular signaling events that ultimately determine the cell's fate. Key signaling pathways affected include:

-

p53 Signaling Pathway: DNA damage induced by Doxorubicin activates the tumor suppressor protein p53.[7] Activated p53 can arrest the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis.[7][8]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of cell survival, inflammation, and proliferation. Doxorubicin can activate NF-κB, which can, in some contexts, promote chemoresistance by upregulating anti-apoptotic genes.[8]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes. The p38 MAPK cascade, in particular, is a significant contributor to Doxorubicin-induced cardiotoxicity by promoting apoptosis.[3]

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.[9][10] Activation of Nrf2 can protect cells from Doxorubicin-induced damage, but it can also contribute to chemoresistance.[9][10]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Doxorubicin can modulate this pathway, influencing processes like autophagy.[11]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Doxorubicin and its conjugates.

| Parameter | Value | Context | Reference |

| Doxorubicin Release | From EpCAM Aptamer-Doxorubicin Conjugate | ||

| Cumulative Release at 2h | ~20% | Compared to ~60% for free Doxorubicin. | [12] |

| Cumulative Release at 4h | ~37% | Compared to ~70% for free Doxorubicin. | [12] |

| Cumulative Release at 6h | ~45% | Compared to ~80% for free Doxorubicin. | [12] |

| Doxorubicin Loading | In DNA Origami Nanostructures (DONs) | ||

| Binding Constant (K11) | (2.0 ± 0.3) × 10^5 M^-1 | Represents one of two identified Doxorubicin-DNA complexes. | [13] |

| Binding Constant (K12) | (2.6 ± 0.2) × 10^5 M^-1 | Represents the second identified Doxorubicin-DNA complex. | [13] |

| Max Loading Content | 0.36 ± 0.10 DOX molecules/base pair | Determined for various DNA origami nanostructures. | [13] |

| Cytotoxicity | IC50 values of free DOX and a peptide-DOX conjugate after 48h incubation | ||

| Free DOX in HepG2 cells | Not specified in the provided text | The provided text describes the experiment but does not give the specific IC50 value. | [14] |

| BP9a-DOX in HepG2 cells | Not specified in the provided text | The provided text describes the experiment but does not give the specific IC50 value. | [14] |

| Free DOX in L-O2 cells | Not specified in the provided text | The provided text describes the experiment but does not give the specific IC50 value. | [14] |

| BP9a-DOX in L-O2 cells | Not specified in the provided text | The provided text describes the experiment but does not give the specific IC50 value. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of Doxorubicin.

In Vivo Doxorubicin Administration and Tissue Analysis

-

Objective: To study the in vivo effects of Doxorubicin, such as cardiotoxicity or "chemobrain".

-

Animal Model: Rats.

-

Doxorubicin Administration: Animals receive Doxorubicin (e.g., 2 mg/kg, intraperitoneally) once a week for a specified period (e.g., 28 days).[15]

-

Co-treatment (Optional): A potential therapeutic agent (e.g., Dapagliflozin at 2 mg/kg, orally) can be administered daily.[15]

-

Behavioral Tests: Following the treatment period, behavioral assessments (e.g., Open Field Test, Novel Object Recognition Test) can be conducted.[15]

-

Tissue Collection and Analysis: Animals are euthanized, and tissues (e.g., brain, heart) are collected for biochemical (e.g., measurement of oxidative stress markers like MDA and GSH), histopathological, and immunohistochemical analyses.[15]

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic effects of Doxorubicin and its conjugates on cancer and non-cancerous cell lines.

-

Cell Lines: e.g., HepG2 (hepatocellular carcinoma) and L-O2 (normal human liver cells).[14]

-

Treatment: Cells are incubated with varying concentrations of the drug (e.g., free Doxorubicin or a conjugate) for a specific duration (e.g., 48 hours).[14]

-

Assay: Cell viability is assessed using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).[14]

-

Data Analysis: The results are expressed as a percentage of untreated control cells, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.

Doxorubicin-Inducible Gene Knockout in ES Cells

-

Objective: To identify genes that, when knocked out, confer sensitivity or resistance to Doxorubicin.

-

Cell System: Embryonic stem (ES) cells engineered with a Doxycycline (Dox)-inducible Cas9 system.[16]

-

Methodology:

-

A library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into the ES Cas9 cells via lentiviral infection.[16]

-

Doxycycline is added to the cell culture to induce the expression of Cas9, leading to gene knockouts.[16]

-

The population of cells with different gene knockouts can then be screened for their response to Doxorubicin treatment.

-

ELISA (Enzyme-Linked Immunosorbent Assay)

-

Objective: To quantify the levels of specific proteins in biological samples.

-

General Protocol:

-

A plate is coated with a capture antibody specific to the target protein.

-

The sample is added, and the target protein binds to the capture antibody.

-

A detection antibody, also specific to the target protein, is added.

-

A substrate solution is added, which reacts with an enzyme conjugated to the detection antibody to produce a colorimetric signal.

-

The intensity of the color is measured and is proportional to the amount of the target protein in the sample.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Doxorubicin.

Caption: Core mechanisms of Doxorubicin-induced cytotoxicity.

Caption: Doxorubicin-induced activation of the p53 pathway.

Caption: Doxorubicin-induced NF-κB signaling and chemoresistance.

Caption: General workflow for in vivo studies of Doxorubicin.

References

- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Therapeutic Targets for DOX-Induced Cardiomyopathy: Role of Apoptosis vs. Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Targets for DOX-Induced Cardiomyopathy: Role of Apoptosis vs. Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Target-specific delivery of doxorubicin to retinoblastoma using epithelial cell adhesion molecule aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Dox-btn2 as a Probe for Doxorubicin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (DOX) is a potent anthracycline antibiotic widely employed in chemotherapy for a variety of cancers, including solid tumors and hematological malignancies.[1] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[2] However, the precise molecular interactions and the full spectrum of doxorubicin's cellular targets are still under investigation. The development of drug resistance and significant cardiotoxicity also limit its clinical utility, necessitating a deeper understanding of its mechanisms of action.

To elucidate the complex cellular pathways modulated by doxorubicin, chemical probes have emerged as invaluable tools. This guide focuses on a hypothetical biotinylated doxorubicin probe, herein referred to as Dox-btn2 , designed for the identification and characterization of doxorubicin's interacting partners within the cellular proteome. This compound serves as a molecular "bait" to capture proteins that physically interact with doxorubicin, enabling their subsequent isolation and identification. This approach can shed light on mechanisms of drug action, identify potential biomarkers for drug response, and uncover novel targets for therapeutic intervention.

The this compound Probe: Structure and Synthesis

The this compound probe is a conjugate of doxorubicin and biotin, connected by a linker arm. Each component plays a crucial role:

-

Doxorubicin Moiety: This is the "bait" portion of the probe, responsible for interacting with cellular targets in a manner that mimics the parent drug.

-

Biotin Tag: This serves as a high-affinity handle for capturing the probe and its interacting proteins. Biotin binds with very high affinity and specificity to streptavidin, which can be immobilized on a solid support (e.g., agarose or magnetic beads).

-

Linker Arm: A linker, such as a polyethylene glycol (PEG) chain, connects the doxorubicin and biotin components.[3] This linker is essential to minimize steric hindrance, allowing both the doxorubicin moiety to freely interact with its targets and the biotin tag to be accessible for binding to streptavidin. A PEG linker can also improve the water solubility of the probe.[3]

The synthesis of a biotinylated doxorubicin probe like this compound would typically involve a chemical reaction to couple biotin to doxorubicin, often through an amine or carboxyl group, with a linker in between.[3] The purity of the synthesized probe is critical and can be assessed using techniques such as thin-layer chromatography (TLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS).[3]

Mechanism of Action as a Research Probe

This compound is designed to enter cells and engage with the same molecular targets as unmodified doxorubicin. Once these interactions occur, the biotin tag allows for the affinity purification of the this compound-protein complexes. The general workflow involves incubating this compound with a cell lysate or live cells, followed by lysis and subsequent capture of the biotinylated complexes on streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins (the "prey") are eluted and identified, typically by mass spectrometry-based proteomic analysis.

Data Presentation: Characterizing the Probe's Biological Activity

Before its use in pull-down assays, a probe like this compound should be characterized to ensure that the biotin-linker modification does not significantly alter the biological activity of the parent drug. A key parameter to assess is the half-maximal inhibitory concentration (IC50) of the probe in various cancer cell lines and compare it to that of unmodified doxorubicin.

Table 1: Representative IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) |

| BFTC-905 | Bladder Cancer | 2.3 |

| MCF-7 | Breast Cancer | 2.5 |

| M21 | Skin Melanoma | 2.8 |

| HeLa | Cervical Carcinoma | 2.9 |

| UMUC-3 | Bladder Cancer | 5.1 |

| HepG2 | Hepatocellular Carcinoma | 12.2 |

| TCCSUP | Bladder Cancer | 12.6 |

| Huh7 | Hepatocellular Carcinoma | > 20 |

| VMCUB-1 | Bladder Cancer | > 20 |

| A549 | Lung Cancer | > 20 |

Data sourced from a study on doxorubicin sensitivity across different human cancer cell lines.

Table 2: Doxorubicin IC50 Values in Prostate Cancer Cell Lines

| Cell Line | Description | IC50 of Doxorubicin (nM) |

| PNT1A | Non-tumor | 170.5 |

| 22Rv1 | Prostate Carcinoma | 234.0 |

| LNCaP | Prostate Carcinoma | 169.0 |

Data obtained from a study on doxorubicin cytotoxicity using a real-time cell analysis system.[1]

Experimental Protocols: Pull-Down Assay with this compound

This protocol provides a general framework for identifying doxorubicin-interacting proteins from cell lysates using the this compound probe.

Materials:

-

This compound probe

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated agarose or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)

-

Unmodified doxorubicin (for competition control)

-

Biotin (for control)

-

Bradford assay or BCA assay kit for protein quantification

Procedure:

-

Cell Culture and Lysate Preparation:

-

Culture cells to ~80-90% confluency.

-

Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (clarified lysate) and determine the protein concentration.

-

-

Incubation with this compound Probe:

-

Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

-

Add this compound to the lysate at a predetermined optimal concentration.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow the probe to bind to its target proteins.

-

Controls:

-

Negative Control: Incubate lysate with an equivalent amount of free biotin to identify proteins that non-specifically bind to biotin.

-

Competition Control: Pre-incubate the lysate with an excess of unmodified doxorubicin before adding this compound to identify proteins that specifically bind to the doxorubicin moiety.

-

-

-

Capture of this compound-Protein Complexes:

-

Prepare the streptavidin beads by washing them several times with lysis buffer.

-

Add the washed beads to the lysate-probe mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated complexes to bind to the streptavidin beads.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant.

-

Wash the beads 3-5 times with a cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be done by:

-

Adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes. This method is suitable for subsequent analysis by SDS-PAGE and Western blotting.

-

Using a competitive elution buffer containing a high concentration of free biotin for applications where non-denatured proteins are required.

-

-

-

Analysis of Interacting Proteins:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

For identification of unknown proteins, excise the protein bands of interest and analyze them by mass spectrometry (e.g., MALDI-TOF/TOF MS or LC-MS/MS).[4]

-

To confirm the presence of a specific protein of interest, perform a Western blot using a specific antibody.

-

Mandatory Visualizations

Caption: Experimental workflow for a pull-down assay using this compound.

Caption: Simplified doxorubicin-induced DNA damage signaling pathway.

References

- 1. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Proteomic analysis of proteins responsible for the development of doxorubicin resistance in human uterine cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Biotinylated Small Molecule Probes: Design, Application, and Target Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of biotinylated small molecule probes, powerful tools in chemical biology and drug discovery for identifying and validating protein targets. This guide covers the core principles of probe design, detailed experimental protocols for their application, and methods for quantitative data analysis.

Introduction to Biotinylated Small Molecule Probes

Biotinylated small molecule probes are chimeric molecules composed of a bioactive small molecule, a linker, and a biotin tag.[1][2] The small molecule moiety provides the binding specificity for a target protein, while the biotin tag allows for the highly specific and strong interaction with streptavidin or avidin, enabling the enrichment and isolation of the probe-target complex.[3] This strategy is fundamental to various chemical proteomics workflows aimed at elucidating the mechanism of action of drugs and bioactive compounds.[2]

The design of these probes is critical for their success. Key considerations include the point of attachment of the linker to the small molecule to minimize disruption of its biological activity, and the length and composition of the linker itself, which can influence solubility, cell permeability, and the efficiency of target capture.[4] Polyethylene glycol (PEG) linkers are commonly employed due to their hydrophilicity and flexibility.[4]

Key Applications in Target Identification

Biotinylated small molecule probes are instrumental in several powerful techniques for target identification and validation:

-

Affinity Purification-Mass Spectrometry (AP-MS): This is a cornerstone technique where a biotinylated probe is used to "pull down" its binding partners from a complex biological sample, such as a cell lysate. The isolated proteins are then identified by mass spectrometry.[3][5]

-

Photoaffinity Labeling (PAL): This method utilizes probes equipped with a photoreactive group. Upon UV irradiation, the probe forms a covalent bond with its target protein, enabling more robust capture of even transient or weak interactions.[2]

-

Activity-Based Protein Profiling (ABPP): ABPP employs reactive probes that covalently bind to the active site of specific enzyme families. Biotinylated versions of these probes allow for the enrichment and identification of active enzymes in a complex proteome.

Quantitative Data Summary

The efficacy of biotinylated small molecule probes is often quantified by their binding affinity (Kd) to the target protein and their ability to inhibit its function (IC50). The following tables summarize representative quantitative data for various biotinylated probes.

| Probe Name | Target Protein(s) | Probe Concentration | IC50 (nM) | Reference |

| Biotinylated ZJ-101 | Not specified | Not specified | >1000 | [1][6] |

| Biotin-conjugated Portulaca oleracea polysaccharides (Bio-POP) | HeLa, MCF-7, LO-2, A549 cells | Not specified | See reference for details | [7] |

| Biotinylated JQ1 | BRD4 | 1 µM | Not specified | [8] |

| Biotinylated THZ1 | CDK7 | 1 µM | Not specified | [8] |

| Biotinylated Doxorubicin | Topoisomerase II | 1 µM | Not specified | [8] |

| Biotinylated IRE RNA probe | IRP1, IRP2 | 1-6 µg | Not applicable | [9] |

| Biotinylated artemisinin probes | Trypanosoma brucei brucei target proteins | Not specified | 0.1-50 µM (Artesunate) | [10] |

| Simalikalactone D (SKD) | Not specified | 50 nM, 75 nM | 67 nM (MDA-MB-468), 422 nM (MDA-MB-231), 598 nM (SUM-149) | [11] |

| Probe Name | Target Protein | Kd (nM) | Reference |

| Biotinylated EGF | EGFR-Fc | ~2.8 | [12] |

| Biotinylated p53 | GST-HDM2 | ~300 | [12] |

| Biotinylated ligands to human CD22 | Human CD22 | 100-600 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving biotinylated small molecule probes.

Synthesis of a Biotinylated Small Molecule Probe

Example: Synthesis of Biotinylated ZJ-101 [1]

This protocol describes the multi-step synthesis of a biotinylated analog of the natural product ZJ-101. The synthesis involves several key chemical reactions, including Suzuki and Negishi couplings, to construct the core structure, followed by the attachment of a biotin moiety via a linker.

Materials:

-

Starting materials and reagents as described in the synthesis scheme.[1]

-

Standard organic synthesis glassware and equipment.

-

Purification supplies (silica gel, solvents for chromatography).

-

Analytical instruments (NMR, Mass Spectrometry).

Procedure:

-

Synthesis of the Core Structure: Follow the detailed synthetic steps outlined in the reference to construct the ZJ-101 core structure, which includes stereoselective Suzuki and Negishi couplings.[1]

-

Linker Attachment: Introduce a linker with a reactive group (e.g., an amine or carboxylic acid) at a position on the small molecule that is known not to interfere with its biological activity.

-

Biotin Conjugation: React the linker-modified small molecule with an activated biotin derivative (e.g., Biotin-NHS ester) to form the final biotinylated probe.

-

Purification and Characterization: Purify the final product using techniques such as flash chromatography or HPLC. Confirm the structure and purity of the biotinylated probe using NMR and mass spectrometry.

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general workflow for identifying protein targets of a biotinylated small molecule probe from a cell lysate.[3][4]

Materials:

-

Cell line of interest

-

Biotinylated small molecule probe

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffers (e.g., PBS with varying concentrations of detergents)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing high concentrations of free biotin)

-

Mass spectrometer and associated reagents for sample preparation (trypsin, etc.).

Procedure:

-

Cell Lysis: Harvest and lyse cells to prepare a whole-cell protein extract.

-

Incubation with Probe: Incubate the cell lysate with the biotinylated small molecule probe to allow for the formation of probe-target complexes.

-

Capture of Complexes: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis by methods such as in-gel or in-solution trypsin digestion.

-

Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS and identify the proteins using database search algorithms.[14]

Competitive Pull-Down Assay

This assay is used to confirm the specificity of the interaction between the biotinylated probe and its target.

Materials:

-

Same as for AP-MS.

-

Unlabeled small molecule (competitor).

Procedure:

-

Pre-incubation with Competitor: Prior to adding the biotinylated probe, incubate the cell lysate with an excess of the unlabeled small molecule.

-

Incubation with Probe: Add the biotinylated probe to the lysate and proceed with the AP-MS protocol as described above.

-

Analysis: Compare the amount of target protein pulled down in the presence and absence of the competitor. A significant reduction in the amount of pulled-down target in the presence of the competitor confirms a specific interaction.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.

References

- 1. Synthesis and biological evaluation of biotinylated ZJ-101 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 6. Synthesis and biological evaluation of biotinylated ZJ-101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of biotin-conjugated Portulaca oleracea polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

Doxorubicin (DOX) in Cancer Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Doxorubicin (DOX), a cornerstone anthracycline antibiotic in cancer chemotherapy. We will delve into its core mechanisms of action, the intricate signaling pathways it modulates, and provide a summary of relevant experimental data and protocols for cancer cell biology research.

Core Mechanisms of Action

Doxorubicin is a cytotoxic agent with a multi-faceted approach to inducing cancer cell death.[1][2] Its efficacy stems from a combination of nuclear and cytoplasmic effects, primarily revolving around DNA damage and oxidative stress. The principal mechanisms include:

-

DNA Intercalation: DOX inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation obstructs the normal functions of DNA and RNA polymerases, thereby inhibiting replication and transcription.[2][3]

-

Topoisomerase II Inhibition: DOX forms a stable complex with DNA and topoisomerase II, an enzyme crucial for correcting DNA topology during replication.[1][2][4] This traps the enzyme, leading to the accumulation of double-strand breaks in the DNA, a potent trigger for apoptosis.[2]

-

Generation of Reactive Oxygen Species (ROS): Through a redox cycle, DOX is converted to a semiquinone free radical, which then reacts with oxygen to produce superoxide radicals and other ROS.[1][3][5] This surge in oxidative stress inflicts damage upon cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.[5]

Key Signaling Pathways Modulated by Doxorubicin

The cellular response to DOX-induced damage involves a complex network of signaling pathways that ultimately determine the cell's fate.

p53-Mediated Cell Cycle Arrest and Apoptosis

Upon sensing DNA damage, the tumor suppressor protein p53 is activated.[6] This initiates a signaling cascade that can lead to either cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is irreparable. A key downstream effector of p53 is p21, which inhibits cyclin-dependent kinases (CDKs) to halt the cell cycle, primarily at the G0/G1 and G2/M checkpoints.[6]

Caption: p53-mediated response to Doxorubicin-induced DNA damage.

NF-κB Signaling and Chemoresistance

The transcription factor NF-κB plays a dual role in the response to DOX. While it can be activated by DOX-induced DNA damage, its sustained activation often promotes cell survival and chemoresistance by upregulating anti-apoptotic genes.[7][8] This pathway represents a significant challenge in DOX therapy.

Caption: NF-κB pathway activation leading to Doxorubicin chemoresistance.

Nrf2 Signaling in Drug Resistance

The Nrf2 pathway is a key regulator of the cellular antioxidant response.[4] In the context of DOX treatment, which induces significant oxidative stress, cancer cells can hijack the Nrf2 pathway to enhance their antioxidant capacity, thereby mitigating the drug's cytotoxic effects and promoting resistance.[4]

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Doxorubicin on cancer cells.

| Cell Line | DOX Concentration | Treatment Duration | Cytotoxicity (%) | Reference |

| HEp-2 | 1.25 µg/mL | 48 hours | 29% | [6] |

| HEp-2 | 1.25 µg/mL | 24 hours | Not specified, but lower than 48h | [6] |

| HEp-2 | 1.25 µg/mL | 72 hours | Not specified, but higher than 48h | [6] |

| Cell Line | Treatment | Treatment Duration | Apoptotic Cells (%) | Necrotic Cells (%) | Reference |

| CCRF-CEM | DOX-TRF Conjugate | 48 hours | 21.6% | Not specified | [9] |

| K562 | DOX-TRF Conjugate | 48 hours | 17.5% | Not specified | [9] |

| PBMC | DOX | 72 hours | Not specified | up to 30% | [9] |

Experimental Protocols

This section outlines common methodologies used to study the effects of Doxorubicin in cancer cell biology.

Cell Culture and Drug Treatment

-

Cell Lines: HEp-2 (laryngeal carcinoma), MDA-MB-231 (breast cancer), K562 (chronic myelogenous leukemia), CCRF-CEM (acute lymphoblastic leukemia).[6][9][10]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in multi-well plates and allowed to adhere overnight.[6] Doxorubicin is then added to the culture medium at the desired concentration (e.g., 1.25 µg/mL) for a specified duration (e.g., 24, 48, or 72 hours).[6]

Cytotoxicity and Apoptosis Assays

-

MTT Assay: To assess cell viability and the cytotoxic effects of DOX. Cells are incubated with MTT solution, which is converted by viable cells into formazan crystals. The amount of formazan is then quantified spectrophotometrically.

-

Flow Cytometry: For the quantification of apoptosis and necrosis. Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic and necrotic cells) and analyzed by flow cytometry.

-

Western Blotting: To analyze the expression levels of key proteins in signaling pathways. Cells are lysed, and protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., p53, p21, NF-κB, cleaved PARP).[6]

Experimental Workflow for Assessing DOX Efficacy

Caption: General experimental workflow for studying Doxorubicin's effects.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of doxorubicin-transferrin conjugate in apoptosis induction in human leukemia cells through reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Biotin Tag in Dox-btn2: A Gatekeeper of Subcellular Localization and a Modulator of Therapeutic Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dox-btn2 is a chemically modified derivative of the widely used chemotherapeutic agent Doxorubicin. The conjugation of a biotin molecule to the Doxorubicin backbone at the 3'-NH2 position fundamentally alters the drug's intracellular trafficking, leading to its retention within the cytoplasm. This targeted subcellular localization, in stark contrast to the nuclear accumulation of the parent drug, presents a unique opportunity to dissect the cytoplasmic effects of Doxorubicin and to develop novel therapeutic strategies. This technical guide provides a comprehensive overview of the role of the biotin tag in this compound, summarizing available data on its synthesis and localization, and presenting detailed experimental protocols for its study. Furthermore, we explore the potential implications of this compound's cytoplasmic confinement on cellular signaling pathways, offering a framework for future research and drug development endeavors.

Introduction

Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, primarily exerting its cytotoxic effects through intercalation into nuclear DNA and inhibition of topoisomerase II. However, its clinical utility is often limited by severe side effects, including cardiotoxicity, and the development of multidrug resistance. Chemical modification of the Doxorubicin molecule offers a promising avenue to overcome these limitations. This compound, a biotinylated derivative of Doxorubicin, represents a significant advancement in this area. The strategic placement of the biotin tag at the 3'-NH2 position of the daunosamine sugar sterically hinders nuclear import, effectively trapping the molecule in the cytoplasm. This guide delves into the technical details of this compound, focusing on the critical role of the biotin tag in dictating its subcellular fate and, consequently, its mechanism of action.

The Chemistry of this compound: A Tale of Two Tags

The subcellular localization of biotinylated Doxorubicin derivatives is critically dependent on the attachment site of the biotin tag. A comparison with its regioisomer, Dox-btn1, which has the biotin tag attached at a different position, highlights this crucial structure-activity relationship.

Caption: Chemical structures of Doxorubicin and its biotinylated derivatives.

As illustrated in the diagram above, the distinct positioning of the biotin tag in Dox-btn1 versus this compound is the primary determinant of their differential subcellular localization.

Subcellular Localization: The Cytoplasmic Sequestration of this compound

The most significant consequence of the biotin tag's placement in this compound is its exclusion from the cell nucleus and its accumulation in the cytoplasm. This has been visually confirmed through fluorescence microscopy.

Qualitative Data: Fluorescence Microscopy

Microscopy studies on U2OS cells treated with Doxorubicin and its biotinylated derivatives have provided clear evidence for the differential localization.

| Compound | Subcellular Localization |

| Doxorubicin | Primarily Nuclear |

| Dox-btn1 | Primarily Nuclear |

| This compound | Primarily Cytoplasmic |

Data summarized from qualitative observations in Yu et al., 2023.

Caption: this compound is retained in the cytoplasm, unlike Doxorubicin and Dox-btn1.

Quantitative Data

Currently, there is a lack of publicly available quantitative data that precisely delineates the cytoplasmic versus nuclear distribution of this compound (e.g., percentage of total cellular drug in each compartment or fluorescence intensity ratios). Future studies employing techniques such as quantitative image analysis or subcellular fractionation followed by quantification would be invaluable in providing these critical parameters.

Experimental Protocols

Fluorescence Microscopy for Subcellular Localization

This protocol is adapted from standard procedures for visualizing Doxorubicin's intrinsic fluorescence.

Cell Culture and Treatment:

-

Seed U2OS cells on glass-bottom dishes at a density of 2 x 10^5 cells/well.

-

Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treat cells with 5 µM this compound for 4 hours. Include untreated cells as a negative control and cells treated with 5 µM Doxorubicin as a positive control for nuclear localization.

Staining and Imaging:

-

Wash the cells three times with phosphate-buffered saline (PBS).

-

Stain the nuclei by incubating with Hoechst 33342 (2 µg/mL in PBS) for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Image the cells using a confocal microscope.

-

Hoechst 33342: Excitation ~350 nm, Emission ~461 nm.

-

This compound (and Doxorubicin): Excitation ~480 nm, Emission ~590 nm.

-

Image Analysis (for future quantitative studies):

-

Use image analysis software (e.g., ImageJ, CellProfiler) to define nuclear and cytoplasmic regions of interest (ROIs) based on the Hoechst stain.

-

Measure the mean fluorescence intensity of this compound in the nuclear and cytoplasmic ROIs for a statistically significant number of cells.

-

Calculate the cytoplasm-to-nucleus fluorescence ratio to quantify the subcellular distribution.

Caption: Workflow for visualizing and quantifying this compound subcellular localization.

Implications for Cellular Signaling

The sequestration of this compound in the cytoplasm suggests that its biological effects will be mediated by interactions with cytoplasmic components, rather than direct DNA damage. The parent molecule, Doxorubicin, is known to have significant cytoplasmic effects that contribute to its overall toxicity and efficacy. The sustained high concentration of this compound in this compartment may amplify or alter these effects.

Potential Cytoplasmic Targets and Pathways

-

Mitochondria-mediated Apoptosis: Doxorubicin is known to accumulate in mitochondria and induce the release of cytochrome c, triggering the intrinsic apoptotic cascade. This compound, being localized in the cytoplasm, would have ready access to mitochondria.

-

Reactive Oxygen Species (ROS) Generation: Doxorubicin can generate ROS in the cytoplasm, leading to oxidative stress and cellular damage. The cytoplasmic retention of this compound could lead to enhanced and sustained ROS production.

-

Modulation of Signaling Cascades: Doxorubicin can influence various cytoplasmic signaling pathways, including the NF-κB and MAPK pathways. This compound may exhibit a distinct profile of pathway modulation due to its altered subcellular distribution.

-

Interaction with the Cytoskeleton: Doxorubicin has been shown to affect the microtubule system. This compound's continuous presence in the cytoplasm could lead to more pronounced effects on cytoskeletal dynamics.

Caption: Hypothesized cytoplasmic signaling effects of this compound.

Future Directions and Conclusion

The biotin tag on this compound serves as a powerful tool for directing the subcellular localization of a potent cytotoxic agent. By confining Doxorubicin to the cytoplasm, this compound opens up new avenues for research into the non-nuclear mechanisms of Doxorubicin action and for the development of novel therapeutics with potentially altered efficacy and toxicity profiles.

Key areas for future research include:

-

Quantitative analysis of this compound subcellular distribution.

-

Identification of specific cytoplasmic binding partners of this compound.

-

Comprehensive profiling of the signaling pathways modulated by this compound.

-

In vivo studies to assess the efficacy and toxicity of this compound in preclinical models.

Methodological & Application

Application Notes and Protocols for Doxorubicin Cell Imaging

Introduction

Doxorubicin (Dox) is a widely utilized anthracycline antibiotic in cancer chemotherapy. Its intrinsic fluorescence properties make it a valuable tool for cell imaging studies, allowing researchers to visualize its subcellular localization and quantify its uptake, retention, and efflux in live or fixed cells. These studies are crucial for understanding the mechanisms of drug action, investigating multidrug resistance, and developing new drug delivery systems. This document provides a detailed protocol for fluorescence microscopy imaging of doxorubicin in cultured cells. While the query specified "Dox-btn2," this term does not correspond to a standardly recognized molecule in the scientific literature. Therefore, this protocol focuses on the well-established use of Doxorubicin (Dox). It is presumed that "this compound" may have been a typographical error or refers to a specific, non-standard conjugate of Doxorubicin.

Data Presentation

The following table summarizes key quantitative parameters for Doxorubicin fluorescence microscopy, compiled from various studies.

| Parameter | Value | Cell Line(s) | Reference(s) |

| Excitation Wavelength (nm) | 470 - 500 | A549, C26, various | [1][2] |

| Emission Wavelength (nm) | 581 - 679 | A549, C26, various | [1][2] |

| Typical Concentration for Imaging | 0.3 - 10 µM | C26, HepG2 | [2][3] |

| Incubation Time | 3 - 12 hours | C26, CIPp, CIPm | [2][4] |

| Apparent Cell Permeability (HepG2) | 9.00 ± 0.74 × 10⁻⁴ µm/s | HepG2 | [3] |

| Intracellular Uptake Rate (HepG2) | 0.22 - 0.29 µM/min | HepG2 | [3] |

Experimental Protocols

Cell Culture and Seeding

-

Culture mammalian cells of choice (e.g., HeLa, A549, or a specific cancer cell line) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For imaging, seed cells onto glass-bottom dishes, chamber slides, or coverslips at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.

Doxorubicin Treatment

-

Prepare a stock solution of Doxorubicin hydrochloride in sterile, nuclease-free water or DMSO at a concentration of 1-10 mM. Store at -20°C, protected from light.

-